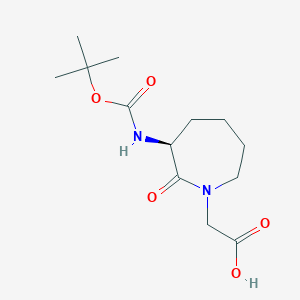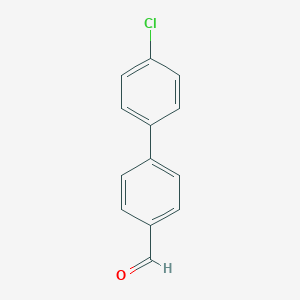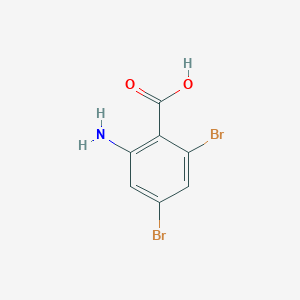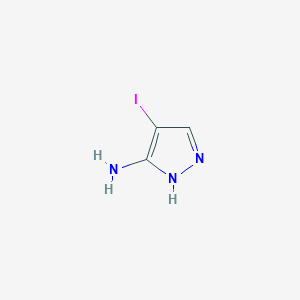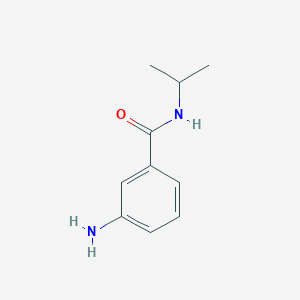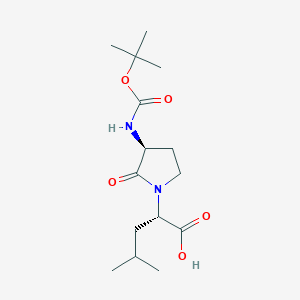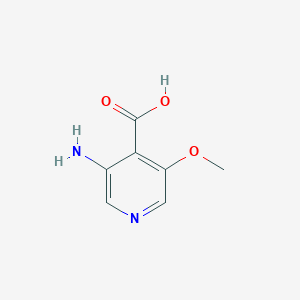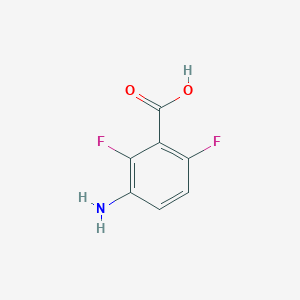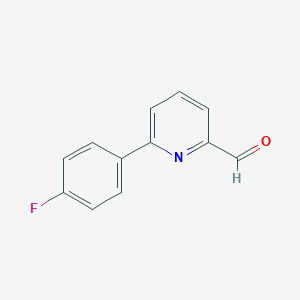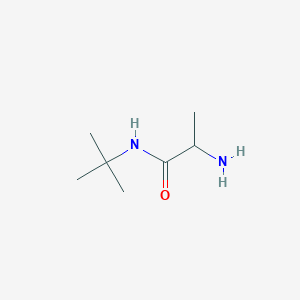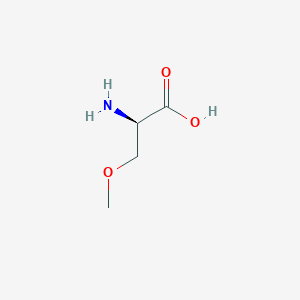
(R)-2-amino-3-methoxypropanoic acid
Vue d'ensemble
Description
-(R)-2-amino-3-methoxypropanoic acid, or R-AMPA, is an amino acid derivative of the neurotransmitter glutamate. It is a non-selective agonist of the ionotropic glutamate receptor family, which includes the NMDA, AMPA, and kainate receptors. R-AMPA is an important tool in the study of the roles and functions of these receptors in the brain, as well as their involvement in various neurological disorders.
Applications De Recherche Scientifique
Neurotransmission Modulation
®-2-amino-3-methoxypropanoic acid: plays a crucial role as a co-agonist at the NMDA glutamate receptor . This receptor is integral to synaptic plasticity, learning, and memory. The compound’s modulation of NMDA receptor activity makes it a potential therapeutic agent for cognitive disorders and a biomarker for certain neuropsychiatric conditions .
Antidepressant Properties
Recent studies suggest that o-methyl-d-serine may have antidepressant properties. It has been used in clinical trials to evaluate its effectiveness as a therapeutic agent in combination with other drugs . Its role in enhancing NMDA receptor function could be beneficial in treating depression.
Schizophrenia Treatment
The compound has been investigated for its potential use in treating schizophrenia. By modulating NMDA receptor activity, o-methyl-d-serine could help alleviate symptoms of schizophrenia and improve patients’ quality of life .
Cell Toxicity Studies
O-methyl-serine dodecylamide hydrochloride (MSDH): , a derivative of o-methyl-d-serine, has been studied for its interactions with lipid bilayer membranes and implications for cell toxicity . This research is crucial for understanding the compound’s effects on cell viability and designing safer pharmaceuticals.
Enzyme Activity Research
The compound has been used to study the activity of enzymes such as D-amino acid oxidase . This research can lead to a better understanding of amino acid metabolism and the development of new drugs .
Metabolic Pathway Analysis
O-methyl-d-serine: is involved in serine metabolism, which is a critical pathway in the central nervous system. Its study can provide insights into the metabolic processes of complex neuronal tissues like the retina .
Mécanisme D'action
Target of Action
O-Methyl-D-Serine, also known as ®-2-amino-3-methoxypropanoic acid, is a derivative of the amino acid D-serine . D-serine is a potent co-agonist at the NMDA glutamate receptor , suggesting that O-Methyl-D-Serine may interact with similar targets.
Mode of Action
D-serine binds to the glycine modulatory site of the NMDA receptor, enhancing the receptor’s response to glutamate
Biochemical Pathways
D-serine, the parent compound, is involved in the serine and one-carbon unit metabolisms, which are essential for cell proliferation and the biosynthesis of important anabolic precursors
Pharmacokinetics
D-serine exhibits linear kinetics with a tmax of 1–2 h following administration and a half-life of 33 h
Result of Action
D-serine has been shown to produce antidepressant-like effects in mice through suppression of the bdnf signaling pathway and regulation of synaptic adaptations
Action Environment
It’s known that the lysosomotropic detergent o-methyl-serine dodecylamide hydrochloride (msdh) accumulates selectively in lysosomes and forms vesicles at physiological ph, which disassemble into small aggregates (probably micelles) below ph 64
Propriétés
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-3-methoxypropanoic acid | |
CAS RN |
86118-11-8 | |
| Record name | O-Methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine, O-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the significance of developing a chemoenzymatic method for preparing optically active O-methyl-D-serine?
A1: The research article focuses on developing an efficient method for producing optically active O-methyl-D-serine []. Optically active compounds are crucial in pharmaceutical research and development because different enantiomers (mirror image forms of the same molecule) can have distinct biological activities. Having access to a specific enantiomer, like O-methyl-D-serine, allows researchers to investigate its unique properties and potential applications without interference from its mirror image. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic approaches, potentially offering high selectivity, efficiency, and environmental friendliness in producing this valuable compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

